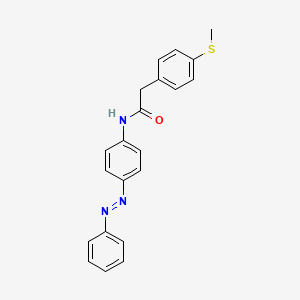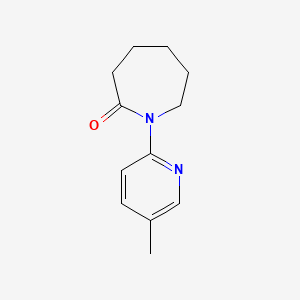![molecular formula C26H31N3OS B14122086 Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]-](/img/structure/B14122086.png)
Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- is a complex heterocyclic compound. It belongs to the class of benzodiazepines, which are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties . This compound’s unique structure combines a thiazole ring with a benzodiazepine core, making it a subject of interest in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- typically involves multiple steps. One common method includes the regioselective electrophilic cyclization of 3-[(2-alken-1-yl)sulfanyl]-4H-1,2,4-triazoles . The reaction conditions often involve the use of halogenating agents such as selenium tetrahalogenides or tellurium tetrahalogenides. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Wissenschaftliche Forschungsanwendungen
Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its biological activities make it a candidate for studying antimicrobial and anti-inflammatory mechanisms.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to receptors in the central nervous system, modulating neurotransmitter release and activity. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, its anticonvulsant properties may involve the modulation of GABAergic pathways .
Vergleich Mit ähnlichen Verbindungen
Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- can be compared with other similar compounds such as:
Thiazolo[3,2-a]pyridines: Known for their antimicrobial and antitumor activities.
Thiazolo[3,2-b][1,2,4]triazoles: Exhibiting a wide range of biological activities including antimicrobial and anti-inflammatory properties.
Thiazolo[3,4-b][1,3,4]thiadiazines: Used in drug design and development for their diverse pharmacological activities. The uniqueness of Thiazolo[3,2-b][2,4]benzodiazepine lies in its specific combination of a thiazole ring with a benzodiazepine core, which imparts distinct biological activities and chemical properties.
Eigenschaften
Molekularformel |
C26H31N3OS |
|---|---|
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
1-methyl-2-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine |
InChI |
InChI=1S/C26H31N3OS/c1-19-7-5-14-28(19)15-6-16-30-24-12-10-21(11-13-24)25-20(2)29-18-23-9-4-3-8-22(23)17-27-26(29)31-25/h3-4,8-13,19H,5-7,14-18H2,1-2H3/t19-/m1/s1 |
InChI-Schlüssel |
QOLYCOJQUSUCGR-LJQANCHMSA-N |
Isomerische SMILES |
C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)C3=C(N4CC5=CC=CC=C5CN=C4S3)C |
Kanonische SMILES |
CC1CCCN1CCCOC2=CC=C(C=C2)C3=C(N4CC5=CC=CC=C5CN=C4S3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


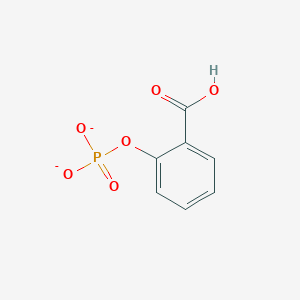

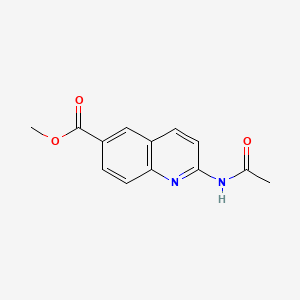

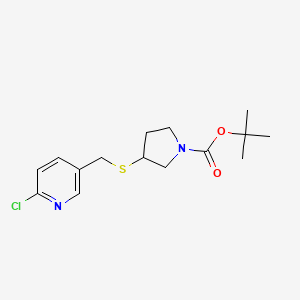
![[(2S)-1-[(3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B14122025.png)
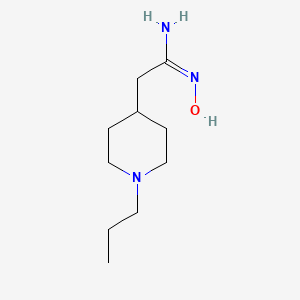
![3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14122041.png)
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14122042.png)
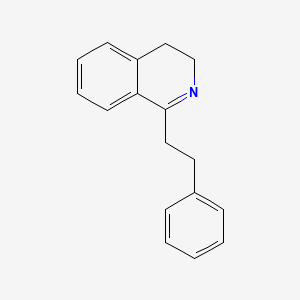

![1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122057.png)
